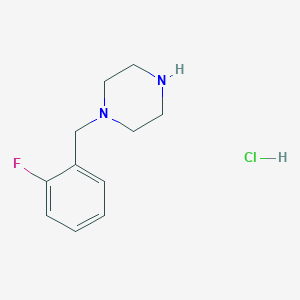

1-(2-Fluoro-benzyl)-piperazine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C11H16ClFN2 |

|---|---|

Molekulargewicht |

230.71 g/mol |

IUPAC-Name |

1-[(2-fluorophenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H |

InChI-Schlüssel |

OXMUYUYVRLSVIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CC2=CC=CC=C2F.Cl |

Verwandte CAS-Nummern |

199672-03-2 435345-41-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution Using Piperazine and 2-Fluoro-benzyl Halides

The most direct route involves reacting 2-fluoro-benzyl chloride or bromide with piperazine under basic conditions. To suppress disubstitution, piperazine hydrochloride is preferred over the free base, as it reduces undesired 1,4-di(2-fluoro-benzyl)piperazine formation .

Typical Procedure :

-

Reactants : Piperazine hydrochloride (1 eq), 2-fluoro-benzyl chloride (1.1 eq)

-

Solvent : Ethanol or dichloromethane

-

Base : Triethylamine or potassium carbonate (1.5 eq)

Workup :

-

Post-reaction, the mixture is acidified with HCl to pH 2–3, precipitating the hydrochloride salt.

-

Filtration and recrystallization from ethanol/isopropyl ether (3:1) yield the pure product (mp: 225–227°C) .

Key Data :

Boc-Protected Piperazine Intermediate Strategy

To enhance regioselectivity, piperazine is first protected with a Boc group, followed by alkylation and deprotection .

Stepwise Synthesis :

-

Protection : Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane to form Boc-piperazine .

-

Alkylation : Boc-piperazine reacts with 2-fluoro-benzyl bromide using HBTU and diisopropylethylamine (DIPEA) in dimethylacetamide (DMA) at 20°C .

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group .

-

Salt Formation : Treatment with HCl in ethanol yields the hydrochloride salt .

Optimized Conditions :

Yield Comparison :

| Method | Yield | Purity |

|---|---|---|

| Boc Protection Route | 88% | 99% |

| Direct Alkylation | 75% | 95% |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A one-pot protocol involves protonating piperazine with HCl, followed by 2-fluoro-benzyl bromide addition under microwave conditions .

Procedure :

-

Piperazine (1 eq) and HCl (2 eq) in ethanol are irradiated at 100°C for 10 minutes.

-

2-Fluoro-benzyl bromide (1.05 eq) is added, and the mixture is irradiated for an additional 15 minutes .

Advantages :

Industrial-Scale Production and Purification

For kilogram-scale synthesis, continuous flow systems coupled with crystallization optimization are employed .

Large-Scale Protocol :

-

Reaction : Piperazine hydrochloride and 2-fluoro-benzyl chloride are mixed in a flow reactor at 70°C with a residence time of 30 minutes .

-

Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to 0°C to precipitate the hydrochloride salt .

-

Filtration : A centrifuge isolates the crystals, which are washed with cold isopropyl ether .

Process Metrics :

| Metric | Value |

|---|---|

| Throughput | 10 kg/day |

| Purity | 99.5% |

| Solvent Recovery | 90% (ethanol) |

Analytical Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O) : δ 7.45–7.30 (m, 4H, Ar-H), 4.15 (s, 2H, CH₂), 3.60–3.20 (m, 8H, piperazine-H) .

-

IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-F stretch) .

Chromatographic Methods :

Analyse Chemischer Reaktionen

1-(2-Fluorobenzyl)-piperazinhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Fluorbenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Thiole.

Hauptprodukte:

Oxidation: Oxidierte Derivate des Piperazinrings.

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

Substitution: Substituierte Derivate, bei denen verschiedene Nukleophile das Fluoratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Drug Development:

1-(2-Fluoro-benzyl)-piperazine hydrochloride serves as a critical building block in the synthesis of various pharmaceutical compounds. Its piperazine ring structure allows for modifications that can enhance biological activity and selectivity towards specific targets, particularly in the development of psychoactive drugs and treatments for neurological disorders.

Receptor Interaction Studies:

The compound has been extensively studied for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety. The presence of the fluorobenzyl group is believed to enhance binding affinity, which may lead to the modulation of specific biological pathways involved in these conditions .

Biological Research

Pharmacological Profiling:

Research has demonstrated that this compound exhibits various biological activities, including anxiolytic effects. Studies utilizing animal models have shown that the compound can influence behavior related to anxiety, suggesting its potential as a therapeutic agent in anxiety disorders .

Cancer Research:

Recent studies have explored the compound's efficacy against cancer cell lines. For instance, it has been evaluated for growth inhibition against several human cancer cell lines, including pancreatic and breast cancer cells. The results indicate moderate activity, warranting further investigation into its potential as an anticancer agent .

Table 1: Summary of Key Research Findings

Therapeutic Applications

Neurological Disorders:

The compound shows promise in treating neurological disorders due to its interaction with neurotransmitter systems. Its potential applications include:

- Anxiety Disorders: As an anxiolytic agent based on receptor interaction studies.

- Depression: Potential antidepressant effects through modulation of serotonin pathways.

Cancer Treatment:

Given its moderate activity against cancer cell lines, further research could lead to the development of novel anticancer therapies based on this compound.

Anti-inflammatory Properties:

Piperazine derivatives, including this compound, have been noted for their anti-inflammatory effects. They may inhibit chemokine activity, which is crucial in inflammatory responses, suggesting applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s ability to cross the blood-brain barrier, making it effective in modulating central nervous system activity. The piperazine ring interacts with receptor sites, altering their activity and leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are structurally diverse, with variations in aromatic substituents and salt forms significantly altering their physicochemical and pharmacological profiles. Below is a comparative analysis of 1-(2-fluorobenzyl)-piperazine hydrochloride and its analogues:

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in TFMPP enhances 5-HT₁B receptor selectivity, whereas chloro substituents (e.g., 3-chlorophenyl) are associated with psychostimulant effects .

Pharmacological Activity

Key Observations :

- Receptor Specificity : Substituents at the meta position (e.g., 3-CF₃ in TFMPP) correlate with 5-HT₁B selectivity, while ortho substituents (2-F) lack detailed receptor profiling .

- Behavioral Effects : Piperazines with meta-chloro (3-Cl) or trifluoromethyl (3-CF₃) groups exhibit significant locomotor suppression, unlike the 2-fluoro analogue .

Key Observations :

- Efficiency : 1-(2-Fluorobenzyl)-piperazine synthesis requires multi-step functionalization (e.g., triazole addition), whereas 3-chlorophenyl derivatives are synthesized in one pot .

- Industrial Feasibility : Trimetazidine derivatives (e.g., 1-(2,3,4-trimethoxybenzyl)-piperazine) are synthesized via cost-effective routes with mild conditions, contrasting with the specialized click chemistry used for 2-fluoro analogues .

Biologische Aktivität

1-(2-Fluoro-benzyl)-piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound primarily interacts with neurotransmitter receptors, which may underlie its diverse pharmacological effects. The following sections will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, notably the serotonin and dopamine receptors. These interactions can lead to a range of physiological effects, including modulation of mood, anxiety, and cognition.

- Serotonin Receptors : Studies indicate that compounds with piperazine moieties can act as agonists or antagonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This modulation can influence behaviors associated with anxiety and depression.

- Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in regulating mood and reward pathways. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Potential to alleviate symptoms of depression through serotonin modulation. |

| Anxiolytic | May reduce anxiety by acting on serotonin receptors. |

| Neuroprotective | Possible neuroprotective effects against neurodegenerative diseases. |

| Antipsychotic | Potential efficacy in managing psychotic symptoms via dopamine modulation. |

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several significant findings:

- Antidepressant Effects : A study demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft.

- Anxiolytic Properties : In behavioral tests, subjects treated with this compound exhibited reduced anxiety-related behaviors compared to controls. This effect was associated with enhanced GABAergic transmission.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Fluoro-benzyl)-piperazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves reacting 2-fluorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or NaHCO₃). For example, in a two-step procedure:

Alkylation : Piperazine is alkylated with 2-fluorobenzyl chloride at room temperature for 6–7 hours, monitored by TLC (hexane:ethyl acetate, 2:1) .

Salt Formation : The freebase is treated with HCl gas or concentrated HCl in ethanol to yield the hydrochloride salt.

Optimization : Reaction efficiency improves with controlled stoichiometry (excess 2-fluorobenzyl chloride), inert atmosphere (N₂/Ar), and microwave-assisted synthesis (e.g., 50°C, 10 minutes) to reduce side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (≥98% purity threshold) .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), fluorobenzyl aromatic protons (δ 7.0–7.5 ppm), and absence of unreacted starting materials .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ = 229.1 for freebase; [M+H]⁺ = 265.6 for hydrochloride) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Methodological Answer :

- Solubility : The compound is hygroscopic and soluble in DMSO (up to 50 mM stock solutions). For aqueous buffers (e.g., PBS), use sonication and gradual dilution to avoid precipitation .

- Stability : Store lyophilized powder at -20°C in airtight, light-resistant containers. In solution, avoid repeated freeze-thaw cycles; use fresh aliquots for cell-based assays .

Advanced Research Questions

Q. How can structural modifications of the 2-fluoro-benzyl group enhance target selectivity in kinase inhibition studies?

- Methodological Answer :

- Rational Design : Replace the 2-fluoro substituent with electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking with kinase ATP-binding pockets. Docking studies (AutoDock Vina) suggest that fluorination at the ortho position improves steric complementarity with hydrophobic residues (e.g., Phe864 in EGFR) .

- Validation : Synthesize analogs via microwave-assisted coupling (e.g., HBTU-mediated amidation) and test against kinase panels (e.g., DiscoverX KINOMEscan) to quantify IC₅₀ shifts .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Data Triangulation :

Assay Consistency : Use standardized MTT protocols (e.g., 72-hour exposure, 10% FBS) to minimize variability .

Mechanistic Profiling : Combine cytotoxicity data with apoptosis assays (Annexin V/PI) and ROS measurement to distinguish direct cytotoxicity from off-target effects .

Genomic Context : Correlate sensitivity with cancer cell line genomic databases (e.g., CCLE) to identify biomarkers (e.g., overexpression of ABC transporters conferring resistance) .

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s interaction with serotonin receptors?

- Methodological Answer :

- Simulation Setup : Use homology models of 5-HT₂A/5-HT₇ receptors (based on PDB: 6A93) in GROMACS. Parameterize the ligand with GAFF2 force fields.

- Key Metrics : Calculate binding free energy (MM/PBSA) and hydrogen bond occupancy over 100 ns trajectories. The 2-fluoro group shows stable hydrophobic interactions with Leu228 (5-HT₂A), while the protonated piperazine nitrogen forms salt bridges with Asp155 .

- Validation : Compare with radioligand displacement assays (³H-ketanserin for 5-HT₂A) to validate computational predictions .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol, 85:15) to separate enantiomers if racemization occurs during alkylation .

- Process Optimization : Implement continuous flow chemistry with immobilized piperazine catalysts to enhance yield (>85%) and reduce byproducts (e.g., dialkylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.